molecular formula C9H10FN3 B13154036 2-[(2-Aminoethyl)amino]-6-fluorobenzonitrile

2-[(2-Aminoethyl)amino]-6-fluorobenzonitrile

Cat. No.: B13154036
M. Wt: 179.19 g/mol
InChI Key: ZGLTZZUTNSSTSX-UHFFFAOYSA-N
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Description

2-[(2-Aminoethyl)amino]-6-fluorobenzonitrile is an organic compound with the molecular formula C9H10FN3 It is characterized by the presence of an aminoethyl group, a fluorine atom, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Aminoethyl)amino]-6-fluorobenzonitrile typically involves the reaction of 6-fluorobenzonitrile with 2-aminoethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly, the reaction is performed in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product. The final compound is then isolated and purified using industrial-scale purification methods.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Aminoethyl)amino]-6-fluorobenzonitrile can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding oxides.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can facilitate the reduction of the nitrile group.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oxides or nitro compounds.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzonitriles with various functional groups.

Scientific Research Applications

2-[(2-Aminoethyl)amino]-6-fluorobenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in biological assays.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-Aminoethyl)amino]-6-fluorobenzonitrile involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation, depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Tris(2-aminoethyl)amine: A compound with a similar aminoethyl group but different overall structure and properties.

    2-[(2-Aminoethyl)amino]-ethanol: Another compound with an aminoethyl group, used in different applications.

Uniqueness

2-[(2-Aminoethyl)amino]-6-fluorobenzonitrile is unique due to the presence of both a fluorine atom and a nitrile group, which confer distinct chemical reactivity and potential biological activity. Its combination of functional groups makes it a versatile compound for various research and industrial applications.

Properties

Molecular Formula

C9H10FN3

Molecular Weight

179.19 g/mol

IUPAC Name

2-(2-aminoethylamino)-6-fluorobenzonitrile

InChI

InChI=1S/C9H10FN3/c10-8-2-1-3-9(7(8)6-12)13-5-4-11/h1-3,13H,4-5,11H2

InChI Key

ZGLTZZUTNSSTSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C#N)NCCN

Origin of Product

United States

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